

# 4-Bromo-2-nitro-5-(trifluoromethyl)aniline

## structure and nomenclature

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### Compound of Interest

Compound Name:	4-Bromo-2-nitro-5-(trifluoromethyl)aniline
Cat. No.:	B1279612

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## In-Depth Technical Guide: 4-Bromo-2-nitro-5-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **4-Bromo-2-nitro-5-(trifluoromethyl)aniline**, including its structure, nomenclature, physicochemical properties, and its relevance in synthetic and medicinal chemistry.

## Chemical Structure and Nomenclature

**4-Bromo-2-nitro-5-(trifluoromethyl)aniline** is a substituted aniline derivative with a bromine atom, a nitro group, and a trifluoromethyl group attached to the benzene ring.

Systematic IUPAC Name: **4-Bromo-2-nitro-5-(trifluoromethyl)aniline**

Chemical Structure:

Caption: Chemical structure of **4-Bromo-2-nitro-5-(trifluoromethyl)aniline**.

## Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of **4-Bromo-2-nitro-5-(trifluoromethyl)aniline** is presented in the table below. While experimental spectroscopic data for this specific compound is not readily available in the public domain, data for the closely related isomer, 4-nitro-3-(trifluoromethyl)aniline, and other similar structures provide valuable reference points.

Property	Value	Reference
CAS Number	683241-86-3	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrF <sub>3</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	285.02 g/mol	<a href="#">[1]</a>

Spectroscopic Data for Isomer (4-nitro-3-(trifluoromethyl)aniline):

For the purpose of providing context for researchers, the following table includes experimental spectroscopic data for the isomeric compound, 4-nitro-3-(trifluoromethyl)aniline. These values can offer an indication of the expected spectral characteristics of the target molecule.

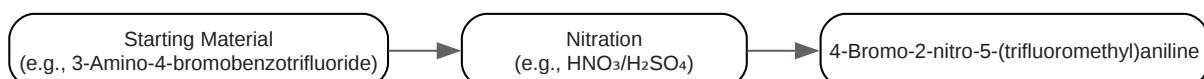
Spectroscopic Data	Key Features	Reference
FT-IR (cm <sup>-1</sup> )	The Fourier transform infrared (FT-IR) spectrum was recorded in the range of 4000–400 cm <sup>-1</sup> .	<a href="#">[2]</a>
FT-Raman (cm <sup>-1</sup> )	The FT-Raman spectrum was recorded in the range of 3500–100 cm <sup>-1</sup> .	<a href="#">[2]</a>

## Synthesis

A detailed experimental protocol for the synthesis of **4-Bromo-2-nitro-5-(trifluoromethyl)aniline** is not explicitly described in publicly accessible scientific literature. However, a plausible synthetic route can be inferred from established organic chemistry principles and patent literature describing the synthesis of structurally related compounds.

A potential synthetic pathway could involve the nitration of a brominated and trifluoromethylated aniline precursor. For instance, a method analogous to the preparation of "4-bromo-2-5-trifluoromethylaniline" described in Chinese patent CN102993022A could be adapted.[3] This would likely involve the bromination of an appropriate aminobenzotrifluoride derivative followed by a regioselective nitration step.

Logical Synthesis Workflow:



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Caption: A logical workflow for the potential synthesis of **4-Bromo-2-nitro-5-(trifluoromethyl)aniline**.

## Applications in Drug Development

Substituted anilines, particularly those bearing trifluoromethyl and nitro groups, are pivotal intermediates in medicinal chemistry. The trifluoromethyl group is known to enhance several key properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity to biological targets.[4] The nitro group, while sometimes associated with toxicity, can also be a crucial pharmacophore or a precursor to an amino group, which can be further functionalized.

While specific applications of **4-Bromo-2-nitro-5-(trifluoromethyl)aniline** as a direct precursor to a marketed drug are not widely documented, its structural motifs are present in various biologically active molecules. It is a valuable building block for the synthesis of more complex molecules in drug discovery programs, potentially targeting a range of therapeutic areas.

## Safety and Handling

Detailed safety and handling information for **4-Bromo-2-nitro-5-(trifluoromethyl)aniline** is not available. However, based on the known hazards of structurally similar compounds, it should be handled with care in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

For related nitroaniline derivatives, hazards include acute toxicity if swallowed, in contact with skin, or if inhaled. Therefore, caution is advised when handling this compound.

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## References

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- 3. CN103848706A - Synthesis method of substituted nitroaniline - Google Patents [patents.google.com]
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